molecular formula C25H23N3O3S B4907954 N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide

N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide

Cat. No.: B4907954
M. Wt: 445.5 g/mol
InChI Key: PZCDVWVNDIRPSR-UHFFFAOYSA-N
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Description

N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzoxazole ring, a carbamothioyl group, and a propoxybenzamide moiety, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide typically involves multiple steps, starting with the preparation of the benzoxazole ring. This can be achieved through the cyclization of o-aminophenol with a suitable carboxylic acid derivative. The next step involves the introduction of the carbamothioyl group, which can be done using thiocarbamoyl chloride under controlled conditions. Finally, the propoxybenzamide moiety is attached through a nucleophilic substitution reaction with 4-propoxybenzoyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or a thioether.

    Substitution: The benzoxazole ring and the propoxybenzamide moiety can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogenated compounds and strong bases or acids can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction can produce thiols.

Scientific Research Applications

N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring and carbamothioyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-{[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide
  • N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl-4-propoxybenzamide

Uniqueness

N-{[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-4-propoxybenzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. Its ability to undergo various chemical reactions and interact with specific molecular targets makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

N-[[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]carbamothioyl]-4-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O3S/c1-3-14-30-20-11-8-17(9-12-20)23(29)28-25(32)26-19-10-13-22-21(15-19)27-24(31-22)18-6-4-16(2)5-7-18/h4-13,15H,3,14H2,1-2H3,(H2,26,28,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZCDVWVNDIRPSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC3=C(C=C2)OC(=N3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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